5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde

Catalog No.
S13110103
CAS No.
918548-88-6
M.F
C12H14ClNO3
M. Wt
255.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benza...

CAS Number

918548-88-6

Product Name

5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde

IUPAC Name

5-chloro-2-hydroxy-3-(morpholin-4-ylmethyl)benzaldehyde

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

InChI

InChI=1S/C12H14ClNO3/c13-11-5-9(12(16)10(6-11)8-15)7-14-1-3-17-4-2-14/h5-6,8,16H,1-4,7H2

InChI Key

FPECYUVQDFGAST-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C(=CC(=C2)Cl)C=O)O

5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde is an organic compound characterized by its complex structure, which includes a chloro group, a hydroxy group, and a morpholine moiety attached to a benzaldehyde framework. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique functional groups that can interact with various biological targets.

The chemical reactivity of 5-chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde can be summarized as follows:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids, utilizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to form primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups depending on the nucleophile used.

These reactions make the compound versatile for further synthetic applications in organic chemistry.

Research indicates that 5-chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde exhibits significant biological activity. Compounds containing morpholine groups are often associated with various pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities. The specific interactions of this compound with biological targets are still under investigation, but its structural features suggest potential efficacy in therapeutic applications.

The synthesis of 5-chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde generally involves the following steps:

  • Starting Materials: The synthesis typically begins with 5-chloro-2-hydroxybenzaldehyde and morpholine derivatives.
  • Reaction Conditions: The reaction is conducted under reflux conditions in a suitable solvent (e.g., ethanol) to facilitate the formation of the desired product through nucleophilic addition.
  • Isolation and Purification: After completion of the reaction, the product is usually isolated by filtration or precipitation and purified using recrystallization techniques.

This method allows for the efficient production of the compound with high purity.

5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde has several potential applications:

  • Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals due to its unique structural features and biological activity.
  • Organic Synthesis: The compound can act as an intermediate in the synthesis of more complex organic molecules, particularly those involving morpholine derivatives.
  • Research: It is utilized in studies investigating enzyme interactions and metabolic pathways in biological systems.

Studies on the interactions of 5-chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde with biological macromolecules are crucial for understanding its mechanism of action. Preliminary research suggests that the aldehyde functionality can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Further investigations are needed to elucidate these interactions fully and assess their implications for therapeutic use.

Several compounds share structural similarities with 5-chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde:

Compound NameStructural FeaturesUnique Aspects
5-Chloro-2-hydroxybenzaldehydeHydroxy group on benzaldehydeLacks morpholine moiety
3-Chloro-4-methoxybenzaldehydeMethoxy group instead of hydroxyDifferent substituent pattern
4-HydroxybenzaldehydeHydroxy group onlySimpler structure without chloro or morpholine groups
Vanillin (4-hydroxy-3-methoxybenzaldehyde)Hydroxy and methoxy groupsWidely used as a flavoring agent

Uniqueness

The uniqueness of 5-chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde lies in its combination of functional groups—specifically, the presence of both chloro and morpholine substituents alongside a hydroxy group. This distinctive arrangement may confer unique reactivity and biological properties not found in similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

255.0662210 g/mol

Monoisotopic Mass

255.0662210 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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